![molecular formula C14H28N2O2 B14245951 Ethyl ethyl[4-(piperidin-4-yl)butyl]carbamate CAS No. 189938-89-4](/img/structure/B14245951.png)
Ethyl ethyl[4-(piperidin-4-yl)butyl]carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl ethyl[4-(piperidin-4-yl)butyl]carbamate is a chemical compound that belongs to the class of carbamates It features a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl ethyl[4-(piperidin-4-yl)butyl]carbamate typically involves the reaction of piperidine derivatives with ethyl chloroformate under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The process can be summarized as follows:
Starting Materials: Piperidine derivative and ethyl chloroformate.
Reaction Conditions: The reaction is conducted in an inert atmosphere, typically under nitrogen or argon, at a temperature range of 0-25°C.
Purification: The product is purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The key steps include:
Raw Material Handling: Ensuring the availability and purity of starting materials.
Reaction Control: Maintaining optimal reaction conditions to maximize yield and minimize by-products.
Product Isolation: Using techniques like distillation or crystallization to isolate the final product.
Quality Control: Implementing rigorous quality control measures to ensure the consistency and purity of the product.
化学反応の分析
Types of Reactions
Ethyl ethyl[4-(piperidin-4-yl)butyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the ethyl groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted carbamates or amides.
科学的研究の応用
Ethyl ethyl[4-(piperidin-4-yl)butyl]carbamate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of ethyl ethyl[4-(piperidin-4-yl)butyl]carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include:
Enzyme Inhibition: The compound may inhibit the activity of certain enzymes, leading to altered metabolic processes.
Receptor Binding: It may bind to receptors on cell surfaces, triggering a cascade of intracellular events.
類似化合物との比較
Ethyl ethyl[4-(piperidin-4-yl)butyl]carbamate can be compared with other similar compounds, such as:
tert-Butyl piperidin-4-ylcarbamate: Similar structure but with a tert-butyl group instead of ethyl groups.
tert-Butyl (2-(piperidin-4-yl)ethyl)carbamate: Contains an additional ethyl group on the piperidine ring.
tert-Butyl (S)-(1-(piperidin-4-yl)ethyl)carbamate: Features a chiral center, making it stereochemically distinct.
特性
CAS番号 |
189938-89-4 |
|---|---|
分子式 |
C14H28N2O2 |
分子量 |
256.38 g/mol |
IUPAC名 |
ethyl N-ethyl-N-(4-piperidin-4-ylbutyl)carbamate |
InChI |
InChI=1S/C14H28N2O2/c1-3-16(14(17)18-4-2)12-6-5-7-13-8-10-15-11-9-13/h13,15H,3-12H2,1-2H3 |
InChIキー |
FPEZCBDUKLQETM-UHFFFAOYSA-N |
正規SMILES |
CCN(CCCCC1CCNCC1)C(=O)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


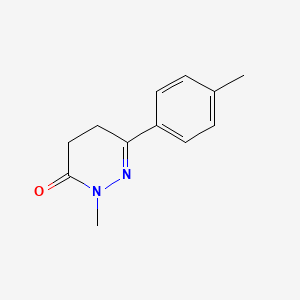
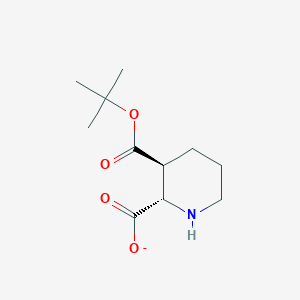
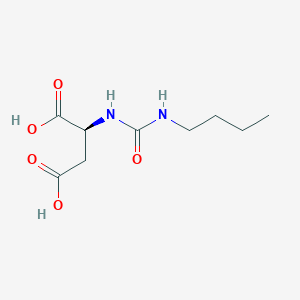
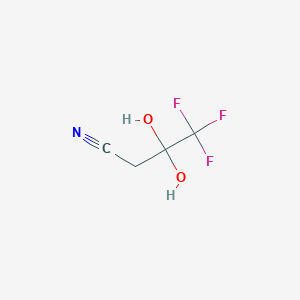
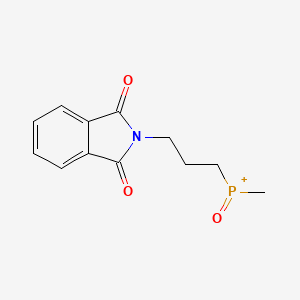
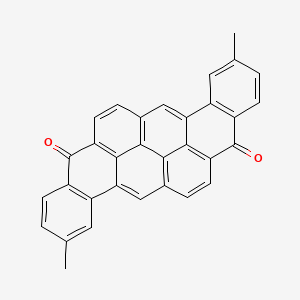
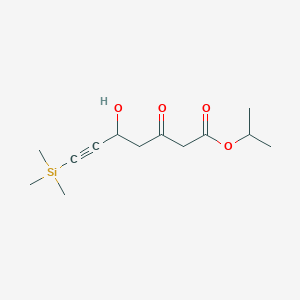
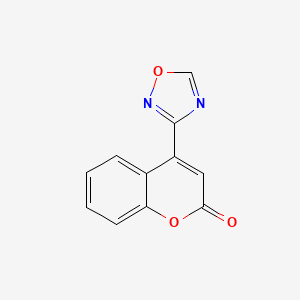
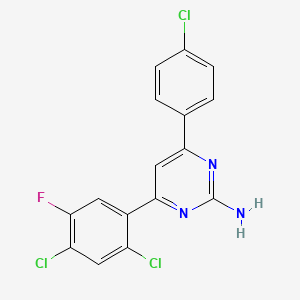
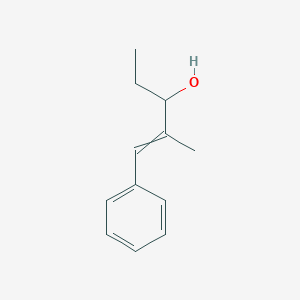
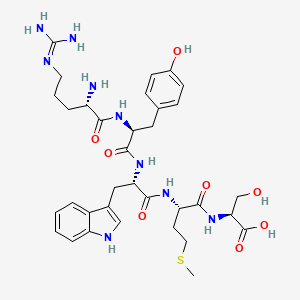
![[Phosphanetriyltri(ethane-2,1-diyl)]tris(diethylphosphane)](/img/structure/B14245962.png)
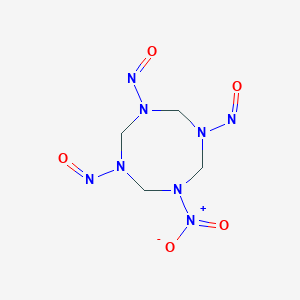
![1H-Pyrrolo[2,3-b]pyridine-2,5-dicarboxylic acid, 3-amino-1,6-dimethyl-, 2,5-diethyl ester](/img/structure/B14245970.png)
